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Compound of Interest

Compound Name: JWH 080

Cat. No.: B158000 Get Quote

An In-depth Whitepaper on the Chemical Structure and Properties of the Synthetic

Cannabinoid JWH-080

For Researchers, Scientists, and Drug Development Professionals

Introduction
JWH-080 is a synthetic cannabinoid of the naphthoylindole family.[1] Like other compounds in

this class, it acts as an agonist at the cannabinoid receptors CB1 and CB2.[1] Developed by Dr.

John W. Huffman and his team, the JWH series of compounds, including JWH-080, were

originally synthesized for research purposes to explore the structure-activity relationships of

cannabinoid receptor ligands. This document provides a comprehensive technical overview of

the chemical structure, physicochemical and pharmacological properties, and relevant

experimental methodologies for JWH-080.

Chemical Structure and Identifiers
JWH-080 is chemically known as (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone.

Its structure features a naphthalene ring system linked to an indole core through a ketone

carbonyl group, with a butyl chain attached to the indole nitrogen.

Table 1: Chemical Identifiers for JWH-080
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Identifier Value

IUPAC Name
(1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-

yl)methanone

Chemical Formula C24H23NO2

Molecular Weight 357.45 g/mol

CAS Number 210179-44-5

SMILES
CCCCN1C=C(C2=CC=CC=C12)C(=O)C3=CC=

C(OC)C4=CC=CC=C34

InChI Key PGOAKRPGOLHODL-UHFFFAOYSA-N

Physicochemical Properties
The physicochemical properties of JWH-080 are important for its handling, formulation, and

pharmacokinetic profile.

Table 2: Physicochemical Properties of JWH-080

Property Value

Appearance Solid

Melting Point Not reported

Boiling Point Not reported

Solubility
Soluble in organic solvents such as ethanol,

DMSO, and dimethyl formamide

Pharmacological Properties
JWH-080 is a potent synthetic cannabinoid that exhibits high affinity for both the CB1 and CB2

receptors.[1] Its pharmacological effects are primarily mediated through its agonist activity at

these G-protein coupled receptors.

Table 3: Cannabinoid Receptor Binding Affinity of JWH-080
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Receptor Binding Affinity (Ki) [nM]

CB1 8.9 ± 1.8

CB2 2.21 ± 1.30

Data from Huffman et al., 2005.[1]

While specific EC50 and Emax values for JWH-080 in functional assays such as GTPγS

binding or adenylyl cyclase inhibition are not readily available in the reviewed literature, its high

binding affinity suggests it is a potent agonist at both CB1 and CB2 receptors.

Signaling Pathway
Upon binding to CB1 or CB2 receptors, which are primarily coupled to the inhibitory G-protein

(Gi/o), JWH-080 is expected to initiate a cascade of intracellular signaling events. This includes

the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine

monophosphate (cAMP) levels. Additionally, activation of these receptors can lead to the

modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK)

pathways.
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JWH-080 initiated cannabinoid receptor signaling cascade.

Experimental Protocols
Synthesis of JWH-080
The synthesis of JWH-080 can be achieved through a two-step process common for many

naphthoylindoles.
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Step 1: Acylation of Indole Indole is first acylated with 4-methoxynaphthalene-1-carbonyl

chloride. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as

aluminum chloride, in an appropriate solvent like dichloromethane.

Step 2: N-Alkylation The resulting (1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone is then

N-alkylated using 1-bromobutane in the presence of a base, such as sodium hydride, in a

solvent like dimethylformamide (DMF).

Indole &
4-Methoxynaphthalene-1-

carbonyl chloride
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(Lewis Acid) Intermediate Ketone N-Alkylation

(1-Bromobutane, Base) JWH-080
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General synthetic workflow for JWH-080.

Cannabinoid Receptor Binding Assay
The following is a representative protocol for determining the binding affinity of JWH-080 for

CB1 and CB2 receptors using a competitive radioligand binding assay.

Materials:

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

JWH-080 (test compound).

WIN 55,212-2 (for non-specific binding determination).

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

Wash buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

96-well filter plates (e.g., GF/B filters) pre-soaked in 0.5% polyethyleneimine.

Scintillation cocktail and liquid scintillation counter.
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Procedure:

Prepare serial dilutions of JWH-080 in binding buffer.

In a 96-well plate, add in the following order:

50 µL of binding buffer (for total binding).

50 µL of 10 µM WIN 55,212-2 (for non-specific binding).

50 µL of JWH-080 dilution.

Add 50 µL of [³H]CP-55,940 (final concentration ~0.5 nM) to all wells.

Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to all wells.

Incubate the plate at 30°C for 90 minutes with gentle agitation.

Terminate the reaction by rapid filtration through the pre-soaked filter plates using a cell

harvester.

Wash the filters three times with ice-cold wash buffer.

Allow the filters to dry, then add scintillation cocktail to each well.

Quantify the radioactivity in each well using a liquid scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 value of JWH-080 by non-linear regression analysis of the competition

curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for a competitive radioligand binding assay.

Conclusion
JWH-080 is a potent naphthoylindole synthetic cannabinoid with high affinity for both CB1 and

CB2 receptors. This technical guide provides essential information on its chemical structure,

properties, and relevant experimental protocols to aid researchers in their investigations of this
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compound. The provided methodologies for synthesis and receptor binding assays offer a

foundation for the in vitro characterization of JWH-080 and similar molecules. Further research

is warranted to fully elucidate its functional activity and downstream signaling effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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